(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C12H15BN2O5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a nitro group at the 3-position and a piperidine-1-carbonyl group at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the borylation of a halogenated aromatic precursor using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under Suzuki–Miyaura coupling conditions .
Industrial Production Methods: Industrial production of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, solvent, and the choice of catalyst, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid can undergo reduction to form an amino group.
Reduction: The boronic acid group can be oxidized to form a boronate ester.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Reduction of the nitro group: Formation of (3-Amino-5-(piperidine-1-carbonyl)phenyl)boronic acid.
Suzuki–Miyaura coupling: Formation of various biaryl compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: The presence of the piperidine moiety is significant as it is a common structural motif in many bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .
Mechanism of Action
The primary mechanism of action of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid group transfers to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitro and piperidine-1-carbonyl groups can influence the electronic properties of the molecule, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness: The combination of these functional groups makes it a valuable compound for the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
[3-nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDOEGHKIBCVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657441 | |
Record name | [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-78-4 | |
Record name | B-[3-Nitro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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